molecular formula C12H22O5 B8585516 Bis(2-methylpropyl) 2-hydroxybutanedioate CAS No. 7401-35-6

Bis(2-methylpropyl) 2-hydroxybutanedioate

Cat. No. B8585516
CAS RN: 7401-35-6
M. Wt: 246.30 g/mol
InChI Key: XVHXVNGVDQZTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-methylpropyl) 2-hydroxybutanedioate is a useful research compound. Its molecular formula is C12H22O5 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2-methylpropyl) 2-hydroxybutanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-methylpropyl) 2-hydroxybutanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7401-35-6

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

bis(2-methylpropyl) 2-hydroxybutanedioate

InChI

InChI=1S/C12H22O5/c1-8(2)6-16-11(14)5-10(13)12(15)17-7-9(3)4/h8-10,13H,5-7H2,1-4H3

InChI Key

XVHXVNGVDQZTHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CC(C(=O)OCC(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisobutyl-DL-malate was prepared by esterification of DL-malic acid with isobutyl alcohol. To a three-neck 1 L round-bottomed flask equipped with a reflux condenser, Dean-Stark trap, septum, thermocouple and mechanical stirrer, were added DL-malic acid (75.91 g), 2-methyl-1-propanol (210 mL) and Amberlyst® 15 ion exchange resin (10 g). The mixture was placed under nitrogen and heated to reflux. At 106° C., two phases started to collect in the Dean-Stark trap. The reaction temperature was maintained at 108° C. for 2 hr 15 min and the water was continuously removed via the Dean-Stark trap. As collection in the Dean-Stark trap slowed, the reaction temperature was increased to 115° C. and fresh alcohol (50 mL) was added to the reaction. The reaction was heated to 120° C. and more alcohol (50 mL) was added. At this point, no more water collected in the Dean-Stark trap. The product was separated from the catalyst via filtration. The crude yellow liquid was purified via vacuum distillation. Diisobutyl-DL-malate was obtained as a low viscosity, clear, colorless liquid with a slight pleasant odor (120.4 g, 86.3% yield).
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75.91 g
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resin
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10 g
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210 mL
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